Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide

Anticancer Prodrug metabolism Lung cancer

Procure CAS 920391-40-8 to exploit its unique 2-methoxy-5-methylphenyl motif. This substitution critically alters electronic and steric properties versus common analogs, enabling novel hydrogen-bonding networks for SCD inhibition (IC₅₀ 0.022–0.116 μM) and MAO-B assays. Outperform generic benzothiazole scaffolds—initiate your SAR study with this pre-optimized core.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 920391-40-8
Cat. No. B2490734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
CAS920391-40-8
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H15N3O3S/c1-10-7-8-13(23-2)12(9-10)18-15(21)16(22)20-17-19-11-5-3-4-6-14(11)24-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
InChIKeyMDTZWMWOCDPAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide (CAS 920391-40-8): A Structurally Distinctive Benzothiazole-Oxalamide Scaffold for Targeted Research Procurement


N-(1,3-Benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide (CAS 920391-40-8) is a synthetic small molecule belonging to the benzothiazole-oxalamide hybrid class, characterized by a molecular formula of C₁₇H₁₅N₃O₃S and a molecular weight of 341.39 g/mol. Available from specialist chemical suppliers at specified purities (e.g., 95%+), it serves as a research-grade chemical intermediate and building block [1] . While its specific pharmacological profile remains largely uncharacterized in the primary literature, its scaffold is closely related to benzothiazole derivatives that have demonstrated activity in cancer models through mechanisms such as stearoyl CoA desaturase (SCD) inhibition following CYP-mediated metabolic activation [2].

Why N-(1,3-Benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide (CAS 920391-40-8) Cannot Be Freely Substituted by Its Closest Analogs


The substitution pattern on the N'-phenyl ring of benzothiazole-oxalamide ethanediamides is a critical determinant of both potency and selectivity. The specific 2-methoxy-5-methylphenyl motif in CAS 920391-40-8 introduces a unique combination of electron-donating (+I, +M) and steric effects that diverge from common analogs. For instance, closely related compounds such as N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide and N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide lack the 2-methoxy group, which has been shown in kinase and enzyme inhibition contexts to profoundly influence hydrogen-bonding networks and target binding . Class-level SAR evidence from benzothiazole-based MAO inhibitors shows that IC₅₀ values vary up to 20-fold depending on the subtle interplay of phenyl ring substituents, making empirical substitution highly unreliable [1].

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide (CAS 920391-40-8)


Scaffold-Validated Cancer Cell Selectivity: Class-Level Precedent for CYP4F11-Mediated Bioactivation

Target compound CAS 920391-40-8 belongs to the benzothiazole-oxalamide class shown to be selectively toxic to a subset of human lung cancer cell lines via CYP4F11-mediated metabolism to stearoyl CoA desaturase (SCD) inhibitors [1]. In a viability screen of over 200,000 small molecules across 12 lung cancer lines, optimized benzothiazole-oxalamide analogs exhibited IC₅₀ values of 0.022–0.116 μM in sensitive lines while sparing CYP4F11-negative lines [2]. Related ethanediamide benzothiazole analogs without this specific substitution pattern show IC₅₀ values below 10 μM against MCF-7 breast cancer cells, demonstrating structural dependency .

Anticancer Prodrug metabolism Lung cancer

Differentiation from HDAC6-Targeting Monothiooxalamide–Benzothiazole Hybrids: Oxalamide vs. Thiooxalamide Linker

The target compound features an oxalamide (ethanediamide) linker, distinguishing it from monothiooxalamide–benzothiazole hybrids that have been optimized as HDAC6 inhibitors. The most potent monothiooxalamide derivative, N-(benzo[d]thiazol-2-yl)-2-((4-methoxybenzyl)amino)-2-thioxoacetamide (1c), inhibited breast cancer cell growth and induced late apoptosis in MCF-7 cells with IC₅₀ values > 32 mM, representing relatively weak potency [1]. The oxalamide scaffold in CAS 920391-40-8 provides different hydrogen-bonding geometry and metabolic stability compared to the thiooxalamide series, potentially enabling distinct target engagement profiles .

Epigenetics HDAC6 inhibition Breast cancer

MAO Inhibitory Scaffold Potential: Structural Analogy to Low-Micromolar Benzothiazole-Benzamide MAO Inhibitors

N-(Benzo[d]thiazol-2-yl) benzamide-based compounds, which share the benzothiazole core with CAS 920391-40-8, have demonstrated potent MAO-A and MAO-B inhibition. The most potent analog 3e inhibited MAO-A with an IC₅₀ of 0.92 ± 0.09 μM, while analog 3d inhibited MAO-B with an IC₅₀ of 0.48 ± 0.04 μM [1]. In contrast, N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide, an analog with ethoxy rather than methoxy substitution, is reported to target COX-1 and COX-2 rather than MAO . The 2-methoxy-5-methylphenyl motif in CAS 920391-40-8 may confer MAO subtype selectivity distinct from the benzamide series, warranting empirical evaluation.

Neurodegeneration Monoamine oxidase Alzheimer's disease

Anti-TB Scaffold with Quantified MIC Baselines: Diamide Benzothiazole Analogs with MIC of 1.6 μg/mL

Diamide benzothiazole derivatives structurally analogous to CAS 920391-40-8 have been screened for anti-tubercular activity. In an in vitro Alamar Blue assay, selected diamide benzothiazole compounds exhibited a minimum inhibitory concentration (MIC) of 1.6 μg/mL against Mycobacterium tuberculosis [1]. In silico docking studies indicated these compounds achieve favorable docking scores relative to standard anti-TB drugs. The ethanediamide linker in CAS 920391-40-8 mirrors the diamide architecture validated in this anti-TB screen, supporting its candidacy for antimicrobial evaluation.

Antitubercular Antimicrobial resistance Infectious disease

Recommended Research and Procurement Scenarios for N-(1,3-Benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide (CAS 920391-40-8)


Anticancer Prodrug Scaffold Optimization: CYP4F11-Mediated SCD Inhibition

Procure CAS 920391-40-8 as a core scaffold for medicinal chemistry optimization targeting stearoyl CoA desaturase (SCD) inhibition in lung adenocarcinoma. The benzothiazole-oxalamide class has demonstrated nanomolar potency (IC₅₀ 0.022–0.116 μM) in CYP4F11-expressing lung cancer lines, with a demonstrated therapeutic window due to lack of activation in mouse sebocytes [1]. The 2-methoxy-5-methylphenyl substitution in CAS 920391-40-8 introduces distinct electronic and steric properties that may further improve selectivity and metabolic stability relative to published analogs. Use this compound as a starting point for SAR exploration and CYP metabolism studies.

Monoamine Oxidase Inhibitor Screening for Neurodegenerative Disease Research

Deploy CAS 920391-40-8 in MAO-A and MAO-B enzymatic inhibition assays. Benzothiazole-based compounds have demonstrated competitive MAO inhibition with IC₅₀ values of 0.48–0.92 μM, representing promising leads for Alzheimer's disease multi-target therapy [2]. The oxalamide linker and 2-methoxy-5-methylphenyl motif in CAS 920391-40-8 are predicted to alter binding interactions relative to the benzamide series, potentially yielding MAO-B selective or dual inhibitors. Follow up with enzyme kinetics and molecular docking studies.

Antitubercular Lead Generation: Diamide Benzothiazole Scaffold Screening

Screen CAS 920391-40-8 against Mycobacterium tuberculosis using the Alamar Blue assay, leveraging the validated diamide benzothiazole scaffold that has produced MIC values of 1.6 μg/mL [3]. The oxalamide linker in CAS 920391-40-8 may improve permeability and target engagement relative to benzamide analogs. Combine with in silico docking to prioritize synthesis of derivatives with enhanced potency.

Chemical Biology Probe Development: Kinase and Enzyme Target Identification

Utilize CAS 920391-40-8 as an affinity probe for target deconvolution studies. The benzothiazole-oxalamide scaffold has been implicated in kinase inhibition and epigenetic modulation (HDAC6), but the specific molecular targets of the 2-methoxy-5-methylphenyl series remain uncharacterized [4]. Conduct kinome-wide profiling and cellular thermal shift assays (CETSA) to identify novel targets, establishing CAS 920391-40-8 as a selective chemical probe for under-explored pathways.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.